molecular formula C8H7BrClNO3 B14374290 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde CAS No. 90221-44-6

2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde

Cat. No.: B14374290
CAS No.: 90221-44-6
M. Wt: 280.50 g/mol
InChI Key: QGAOOFNYRMDCGT-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is characterized by the presence of multiple functional groups, including amino, bromo, chloro, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:

    Bromination and Chlorination:

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions involving the amino, bromo, and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, which can modulate biological pathways and molecular interactions. Specific mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can affect cellular processes.

Comparison with Similar Compounds

2-Amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds, such as:

    2-Chloro-3-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the amino and bromo groups.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the amino and chloro groups.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the amino, bromo, and chloro groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

90221-44-6

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

2-amino-5-bromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde

InChI

InChI=1S/C8H7BrClNO3/c1-14-8-6(11)3(2-12)5(10)4(9)7(8)13/h2,13H,11H2,1H3

InChI Key

QGAOOFNYRMDCGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1N)C=O)Cl)Br)O

Origin of Product

United States

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